T-705 Ribofuranose-13C5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H12FN3O6 |
|---|---|
Molecular Weight |
294.18 g/mol |
IUPAC Name |
4-[3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide |
InChI |
InChI=1S/C10H12FN3O6/c11-4-1-14(9(19)5(13-4)8(12)18)10-7(17)6(16)3(2-15)20-10/h1,3,6-7,10,15-17H,2H2,(H2,12,18)/i2+1,3+1,6+1,7+1,10+1 |
InChI Key |
LKZVKGXWHGKNSF-SFKMAKHUSA-N |
Isomeric SMILES |
C1=C(N=C(C(=O)N1[13CH]2[13CH]([13CH]([13CH](O2)[13CH2]O)O)O)C(=O)N)F |
Canonical SMILES |
C1=C(N=C(C(=O)N1C2C(C(C(O2)CO)O)O)C(=O)N)F |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Labeling Methodologies for T 705 Ribofuranose 13c5
The synthesis of T-705 Ribofuranose-13C5 is a multi-step process centered on the strategic incorporation of carbon-13 isotopes into the ribose sugar backbone before coupling it with the pyrazine (B50134) base.
The isotopic labeling is achieved by starting the synthesis with a fully labeled precursor, D-[¹³C₅]ribose. tandfonline.com A common method for preparing this labeled sugar is from the more readily available D-[¹³C₆]glucose through a series of chemical transformations. tandfonline.com The synthesis begins with D-ribose (in this case, D-[¹³C₅]ribose), which is then chemically modified. evitachem.combiorxiv.org
A general synthetic strategy involves the following key stages:
Preparation of Labeled Precursor : The synthesis begins with the acquisition or synthesis of D-ribose uniformly labeled with carbon-13 on all five carbon atoms ([U-¹³C₅]-D-ribose). biorxiv.org
Protection of the Ribose Sugar : The hydroxyl groups of the D-[¹³C₅]ribose are protected to prevent unwanted side reactions during the subsequent coupling step. A common method is to create a per-acylated derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-[¹³C₅]ribofuranose, by reacting the labeled ribose with reagents like acetic anhydride (B1165640) and benzoyl chloride. nih.gov
Glycosylation (Coupling Reaction) : The protected and labeled ribose derivative is then coupled with the pyrazine-based heterocycle (a derivative of 6-fluoro-3-hydroxypyrazine-2-carboxamide). This reaction, often carried out in the presence of a Lewis acid catalyst like tin tetrachloride, forms the crucial C-N glycosidic bond between the anomeric carbon (C1') of the ribose and the nitrogen atom of the pyrazine ring. nih.gov
Deprotection : In the final step, the protecting groups (e.g., benzoyl groups) are removed from the ribofuranose moiety to yield the final product, T-705 Ribofuranose-¹³C₅. This is typically achieved by treatment with a base, such as sodium methoxide (B1231860) in methanol (B129727). nih.gov
Table 1: Key Stages in the Synthesis of T-705 Ribofuranose-¹³C₅
| Stage | Description | Key Reagents & Intermediates |
|---|---|---|
| Isotopic Labeling | Synthesis of the labeled ribose precursor. | D-[¹³C₆]glucose, D-[¹³C₅]ribose |
| Protection | Protection of ribose hydroxyl groups. | Acetic anhydride, Benzoyl chloride, 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-[¹³C₅]ribofuranose |
| Glycosylation | Coupling of the protected sugar with the pyrazine base. | Protected ¹³C₅-ribofuranose, Favipiravir (B1662787) derivative, Tin tetrachloride |
| Deprotection | Removal of protecting groups to yield the final compound. | Sodium methoxide in methanol |
Analytical Verification and Purity Assessment of Synthesized T 705 Ribofuranose 13c5
After synthesis, rigorous analytical testing is required to confirm the chemical identity, structure, and purity of T-705 Ribofuranose-¹³C₅. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
The primary methods for analytical verification include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are essential for structural elucidation. ¹³C NMR is particularly crucial for confirming the successful incorporation and position of the carbon-13 labels. The presence of five distinct signals in the ¹³C NMR spectrum corresponding to the ribose moiety confirms the ¹³C₅ labeling. nih.govresearchgate.net
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is used to determine the precise molecular weight of the compound. nih.gov The observed mass must match the calculated mass for the molecular formula C₅¹³C₅H₁₂FN₃O₆, providing definitive evidence of the compound's identity and isotopic composition. evitachem.comusbio.net
High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of the synthesized compound. researchgate.netavma.org The sample is passed through a column, and its purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is a common standard. avma.orgjenabioscience.com
Fourier-Transform Infrared (FTIR) Spectroscopy : This technique can be used to identify the functional groups present in the molecule, further confirming its structure. researchgate.net
Thin-Layer Chromatography (TLC) : TLC is a simpler chromatographic technique used for rapid qualitative assessment of purity and for monitoring the progress of the reaction. avma.org
Table 2: Analytical Data for Verification of T-705 Ribofuranose Analogues
| Analytical Technique | Parameter | Typical Result/Finding | Reference |
|---|---|---|---|
| ¹³C-NMR (125 MHz) | Chemical Shift (δ) [ppm] | Peaks corresponding to the five carbons of the ribofuranose ring (e.g., C-1' ~92-94 ppm, C-4' ~82-83 ppm, C-2' ~75-80 ppm, C-3' ~72-76 ppm, C-5' ~60-62 ppm). | nih.gov |
| HR-ESI-MS | m/z [M+Na]⁺ | Calculated vs. Found mass. For a related analogue, calculated: 278.0753, found: 278.0745. | nih.gov |
| HPLC | Purity | ≥95% | avma.orgjenabioscience.com |
| Molecular Formula | --- | C₅¹³C₅H₁₂FN₃O₆ | evitachem.com |
| Molecular Weight | --- | ~294.18 g/mol | evitachem.com |
Biochemical Transformations and Intracellular Metabolism of T 705 Ribofuranose 13c5
Role of Host Cellular Enzymes in Phosphoribosylationjst.go.jpjst.go.jpresearchgate.netmdpi.commednexus.orgsci-hub.sepulsus.comnih.govcellsignal.com
The conversion of T-705 (Favipiravir) into its biologically active form is a critical process initiated within the host cell. jst.go.jpmednexus.orgsci-hub.sepulsus.comnih.gov This activation is not a spontaneous event but a carefully orchestrated series of biochemical transformations catalyzed by the host's own cellular enzymes. jst.go.jpmednexus.orgsci-hub.sepulsus.comnih.gov The initial and rate-determining step in this cascade is phosphoribosylation, a reaction that attaches a phosphoribosyl group to the T-705 molecule. nih.govfigshare.com This is followed by subsequent phosphorylation events that ultimately yield the active antiviral compound. jst.go.jpmdpi.comnih.gov
Formation of T-705 Ribofuranosyl Monophosphate (T-705 RMP)nih.govfigshare.comoup.comasm.org
The first crucial step in the intracellular metabolism of T-705 is its conversion to T-705 ribofuranosyl monophosphate (T-705 RMP). nih.govoup.com This reaction is catalyzed by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). jst.go.jpnih.govnih.govresearchgate.net HGPRT facilitates the transfer of a phosphoribosyl group from 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) to the N9 position of the T-705 base. nih.govresearchgate.net This phosphoribosylation is considered the rate-limiting step in the activation of T-705. nih.govfigshare.com Studies have shown that T-705 is a poor substrate for human HGPRT, which may contribute to the high doses required for its antiviral effect. nih.govasm.org The antiviral activity of T-705 is significantly diminished in cells deficient in HGPRT, underscoring the essential role of this enzyme in the initial activation step. nih.govresearchgate.net
Subsequent Phosphorylations to T-705 Ribofuranosyl Triphosphate (T-705 RTP)jst.go.jpjst.go.jpmdpi.comcellsignal.comnih.govoup.compnas.orgasm.org
Following the formation of T-705 RMP, the molecule undergoes two successive phosphorylation steps to become the active antiviral agent, T-705 ribofuranosyl triphosphate (T-705 RTP). jst.go.jpnih.govoup.comasm.org These phosphorylation events are carried out by host cellular kinases. mdpi.comnih.gov While the specific kinases responsible for converting T-705 RMP to its diphosphate (B83284) (T-705 RDP) and subsequently to its triphosphate form have not been definitively identified, it is understood that these cellular enzymes play a critical role in the metabolic activation cascade. nih.gov The accumulation of T-705 RTP within the cell is concentration-dependent, with higher extracellular concentrations of T-705 leading to increased intracellular levels of the active triphosphate form. oup.comnih.gov Virus infection itself does not appear to enhance the accumulation of T-705 RTP. oup.comnih.gov The active T-705 RTP then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase. jst.go.jpasm.org
Tracing Metabolic Fate Using 13C Labelingevitachem.com
The incorporation of a stable isotope, such as carbon-13 (¹³C), into the ribofuranose component of T-705 provides a powerful tool for elucidating its metabolic journey within the cell. evitachem.com This isotopic labeling allows for the precise tracking of the compound and its metabolites through various analytical techniques, offering a detailed view of its biochemical transformations.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Identificationnih.govnih.govnih.govmdpi.commdpi.comrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that can be used to identify and quantify metabolites in biological samples. nih.govnih.gov In the context of T-705 Ribofuranose-¹³C₅, ¹³C-NMR can be employed to specifically detect the labeled carbon atoms within the ribose sugar of the molecule and its subsequent phosphorylated forms. rsc.org This allows for the direct observation and real-time monitoring of the conversion of T-705 to T-705 RMP and T-705 RTP. nih.gov Furthermore, other NMR-active nuclei, such as ¹⁹F and ³¹P, naturally present in T-705 and its metabolites, provide additional handles for tracking the metabolic process. nih.govmdpi.com For instance, ¹⁹F-NMR can monitor the fluorine atom on the pyrazine (B50134) ring, while ³¹P-NMR can track the addition of phosphate (B84403) groups during the phosphorylation cascade. nih.gov
Mass Spectrometry-Based Analysis of Metabolic Pathwaysevitachem.comnih.govmdpi.com
Mass spectrometry (MS) is another highly sensitive technique used to identify and quantify molecules based on their mass-to-charge ratio. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex biological mixtures. The ¹³C₅-label in T-705 Ribofuranose-¹³C₅ results in a predictable mass shift in the parent compound and its metabolites compared to their unlabeled counterparts. evitachem.com This mass difference allows for the unambiguous identification and tracing of the labeled molecules through the metabolic pathway, from the initial phosphoribosylation to the final triphosphate form. mdpi.com This approach enables researchers to map the metabolic fate of the drug and identify any potential alternative metabolic routes.
Enzymatic Activities Involved in T-705 Activation Cascade (e.g., hypoxanthine-guanine phosphoribosyltransferase (HGPRT), cellular kinases)jst.go.jpnih.govnih.govnih.govresearchgate.net
The activation of T-705 is a multi-step process reliant on the catalytic activity of specific host enzymes. jst.go.jpnih.govnih.gov Two key classes of enzymes are central to this activation cascade: phosphoribosyltransferases and kinases.
The primary enzyme responsible for the initial and rate-limiting step of T-705 activation is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). jst.go.jpnih.govnih.govresearchgate.net HGPRT is a crucial enzyme in the purine (B94841) salvage pathway. jst.go.jp Enzymatic assays have revealed that while essential, the conversion of T-705 by human HGPRT is relatively inefficient, with high apparent Michaelis constants (Km). nih.govresearchgate.net This inefficiency suggests that T-705 is a poor substrate for the enzyme. nih.govresearchgate.net The crystal structure of T-705-RMP in complex with human HGPRT has provided insights into how the compound binds to the active site. nih.govrcsb.org
Following the initial phosphoribosylation by HGPRT, subsequent phosphorylation events are carried out by cellular kinases to produce the active triphosphate form, T-705 RTP. mdpi.comnih.gov While the specific kinases involved have not been fully elucidated, it is understood that these enzymes sequentially add phosphate groups to T-705 RMP, first to form the diphosphate and then the triphosphate metabolite. nih.gov The activity of these kinases is essential for the final step of the activation cascade, leading to the formation of the molecule that can effectively inhibit viral replication. nih.govpnas.org
| Enzyme/Enzyme Class | Role in T-705 Activation | Key Findings |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Catalyzes the initial phosphoribosylation of T-705 to T-705 RMP. jst.go.jpnih.govnih.govresearchgate.net | This is the rate-limiting step in the activation process. nih.govfigshare.com T-705 is a poor substrate for human HGPRT. nih.govresearchgate.net |
| Cellular Kinases | Perform the subsequent phosphorylations of T-705 RMP to T-705 RDP and ultimately to T-705 RTP. mdpi.comnih.gov | The specific kinases have not been fully identified. nih.gov Their activity is crucial for the final activation of the compound. nih.govpnas.org |
Molecular Mechanisms of Antiviral Action Probed with T 705 Ribofuranose 13c5
Interaction with Viral RNA-Dependent RNA Polymerase (RdRp)
The primary target of T-705's active form, T-705 RTP, is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of RNA viruses. nih.govnih.govnih.govnih.gov T-705 RTP's interaction with RdRp is multifaceted, involving its recognition as a substrate and subsequent disruption of normal enzymatic function.
T-705 RTP as a Substrate for Viral RdRp
Biochemical assays have demonstrated that T-705 RTP is recognized and utilized as a substrate by the viral RdRp. nih.govjst.go.jpnih.govplos.org Specifically, in studies with influenza A virus polymerase (IAVpol), T-705 RTP was efficiently incorporated into the nascent RNA strand. plos.org This incorporation is a critical first step in its antiviral mechanism. plos.orgnih.gov The enzyme mistakes T-705 RTP for a natural purine (B94841) nucleotide, allowing it to be integrated into the growing RNA chain. nih.govplos.org
The efficiency of this incorporation is a key determinant of the compound's potency. While a single incorporation event of the monophosphate form (T-705 RMP) may only delay rather than immediately block primer extension, the incorporation of two consecutive T-705 RMP molecules has been shown to completely halt further RNA synthesis. plos.orgnih.gov
Competitive Inhibition of Natural Nucleotide Incorporation
T-705 RTP acts as a competitive inhibitor of the viral RdRp, interfering with the incorporation of natural purine nucleoside triphosphates. plos.orgasm.orgnih.gov This has been demonstrated in various viral systems, including influenza virus and norovirus. plos.orgasm.org
Kinetic studies and competition assays have conclusively shown that T-705 RTP competes with both adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) for the active site of the viral polymerase. plos.orgasm.orgnih.gov The inhibitory effect of T-705 RTP is significantly diminished when the concentrations of natural ATP or GTP are increased, confirming a competitive binding mechanism. plos.org Conversely, its activity is not affected by the presence of pyrimidine (B1678525) nucleosides. nih.gov This purine-specific competition underscores the structural mimicry of T-705 RTP to adenosine and guanosine. plos.orgasm.org
| Competitor Nucleotide | Effect on T-705 RTP Inhibition | Reference |
|---|---|---|
| GTP (Guanosine Triphosphate) | Increased GTP concentration reverses inhibition | plos.org |
| ATP (Adenosine Triphosphate) | Increased ATP concentration reverses inhibition | plos.org |
| UTP (Uridine Triphosphate) | No significant effect on inhibition | plos.org |
| CTP (Cytidine Triphosphate) | No significant effect on inhibition | plos.org |
A key feature of T-705 RTP's mechanism is its ability to act as an ambiguous base-pairing nucleotide. plos.orgasm.orgnih.gov It can be recognized by the viral polymerase as both a guanosine and an adenosine analog. plos.orgnih.gov This means that during RNA synthesis, T-705 RTP can be incorporated opposite both cytidine (B196190) and uridine (B1682114) residues in the RNA template. plos.orgnih.govresearchgate.net This dual recognition contributes to its high substrate efficiency and is a foundational element of its mutagenic effect. plos.orgnih.gov The rotating carboxamide group of the T-705 base is thought to contribute to this mimicry of both guanine (B1146940) and adenine. asm.org
Induction of Lethal Mutagenesis (Viral Quasispecies Evolution)
Beyond direct inhibition of the polymerase, a primary mechanism of T-705's antiviral activity is the induction of lethal mutagenesis. nih.govasm.orgresearchgate.netnih.gov This process involves the introduction of an excessive number of mutations into the viral genome during replication, ultimately leading to the production of non-viable viral progeny and the collapse of the viral population. nih.govasm.orgplos.org
Errors in Viral Genome Replication and Transcription
The incorporation of T-705 RMP into the viral RNA is not a benign event. Due to its ambiguous base-pairing nature, its presence in the template strand during subsequent rounds of replication leads to errors in the newly synthesized viral genomes. nih.govasm.org This results in a significant increase in the mutation frequency within the viral population. nih.govasm.orgresearchgate.net
Specifically, the incorporation of T-705 has been shown to cause a notable increase in G-to-A and C-to-T transition mutations. asm.orgresearchgate.netplos.org The G-to-A mutations are thought to occur when T-705 RTP, acting as a guanosine analog, is incorporated opposite a cytosine in the template, and then in the next replication round, the incorporated T-705 base pairs with a uridine. The C-to-T (or C-to-U in RNA) mutations arise when T-705 RTP, acting as an adenosine analog, is incorporated opposite a uridine, and subsequently templates the incorporation of a guanosine. This accumulation of mutations across the genome disrupts the integrity of viral proteins and regulatory sequences, leading to a nonviable viral phenotype. asm.org
| Virus | Predominant Mutation Types | Reference |
|---|---|---|
| Influenza A (H1N1) Virus | G→A and C→T transitions | asm.orgresearchgate.net |
| Hepatitis C Virus | G→A and C→U transitions | plos.org |
| SARS-CoV-2 | G-to-A and C-to-U transitions | biorxiv.org |
This process of driving the viral quasispecies over the "error threshold" is a powerful antiviral strategy that is less likely to be overcome by the development of resistant mutations in the viral polymerase. nih.govasm.org
Accumulation of Transition Mutations (e.g., G→A, C→U)
One of the primary mechanisms attributed to T-705 is lethal mutagenesis, also known as error catastrophe. This process involves the incorporation of the active form of the drug, T-705 ribofuranosyl triphosphate (T-705-RTP), into the viral genome, where it is subsequently misread by the viral RNA-dependent RNA polymerase (RdRp). This leads to an accumulation of mutations that exceeds the virus's tolerance threshold, resulting in a non-viable viral population.
T-705-RTP is a purine analogue that exhibits base ambiguity, meaning the RdRp can recognize it as either a guanosine (G) or an adenosine (A). This ambiguity is the foundation of its mutagenic effect. When T-705-RTP is incorporated into a growing RNA strand, it can template the insertion of an incorrect nucleotide during the subsequent round of replication.
The most commonly observed mutations are G-to-A and C-to-U transitions. The pathways for these mutations are as follows:
G→A Transition: The viral RdRp incorporates T-705-RTP opposite a cytosine (C) in the template strand. In the next replication cycle, this newly synthesized strand containing T-705 acts as the template. The RdRp misreads the incorporated T-705 base and pairs it with a uridine (U) instead of the correct cytosine (C). This results in an adenosine (A) in the final RNA product where a guanosine (G) should have been.
C→U Transition: The viral RdRp incorporates T-705-RTP opposite a guanosine (G) in the template strand. The new RNA strand now contains T-705. When this strand serves as a template for the next round of synthesis, the RdRp may incorrectly pair the T-705 base with adenosine (A), which in turn templates the incorporation of uridine (U). The net effect is a C-to-U transition from the original grandparent template.
The use of T-705 Ribofuranose-¹³C₅ is instrumental in confirming this mechanism. By analyzing the viral RNA population from treated cells, researchers can use mass spectrometry to directly quantify the frequency of ¹³C₅-labeled T-705 incorporation and correlate it with the observed increase in specific transition mutations.
Table 1: Mutagenic Pathways Induced by T-705-RTP Incorporation This interactive table summarizes the key steps leading to transition mutations.
| Original Base in Template | Incorporation Step (Synthesis of Strand 2) | Templating Step (Synthesis of Strand 3) | Resulting Mutation (in Strand 3) | Mutation Type |
|---|---|---|---|---|
| Cytosine (C) | RdRp incorporates T-705-RTP opposite C. | RdRp reads T-705 and incorporates Uridine (U). | Adenosine (A) appears where Guanosine (G) should be. | G → A |
RNA Chain Termination
In addition to lethal mutagenesis, T-705 can exert its antiviral effect through a second, sometimes competing, mechanism: RNA chain termination. This occurs when the incorporation of T-705-RTP into the nascent RNA strand physically or sterically hinders the subsequent addition of nucleotides, leading to the premature cessation of RNA synthesis.
For chain termination to occur, the viral RdRp must first recognize T-705-RTP as a valid substrate and incorporate it into the growing RNA chain. The efficiency of this incorporation is a critical determinant of the drug's potency and varies significantly between different viral polymerases. Isotopic labeling with T-705 Ribofuranose-¹³C₅ allows for precise measurement of this event. In vitro primer-extension assays coupled with mass spectrometry can detect and quantify the mass-shifted RNA product containing the ¹³C₅-labeled moiety, providing direct evidence and kinetic data on the rate of incorporation.
Unlike obligate chain terminators, which cause an immediate and complete halt to synthesis, T-705 is considered a non-obligate or delayed chain terminator. After T-705-RTP is incorporated, the RdRp may not stall immediately. Research findings indicate that the polymerase can sometimes add one or more additional nucleotides before elongation is arrested. This delayed termination can be observed in gel electrophoresis-based assays, where the incorporation of T-705-RTP leads to the appearance of truncated RNA products of specific lengths (e.g., at position n+1 or n+3, where 'n' is the position of T-705 incorporation). The steric bulk of the T-705 base analogue within the RdRp active site is thought to disrupt the proper positioning of the next incoming nucleotide, eventually causing the polymerase to dissociate from the RNA template.
Table 2: Elongation Outcomes Following T-705-RTP Incorporation This interactive table outlines the potential effects on the RNA elongation process.
| Event | Description | Experimental Observation |
|---|---|---|
| Successful Elongation | The RdRp successfully adds the next nucleotide after T-705 incorporation, continuing synthesis. | Full-length RNA product is still observed, but potentially at a reduced rate. |
| Delayed Termination | The RdRp adds one or a few more nucleotides (e.g., +1, +2, +3) before stalling and dissociating. | Appearance of specific, truncated RNA bands on an electrophoresis gel. |
Comparative Analysis of Mechanistic Pathways Across RNA Viruses (e.g., Influenza, Norovirus, SARS-CoV-2)
The dominant antiviral mechanism of T-705 is not universal and depends heavily on the specific viral RdRp. The use of T-705 Ribofuranose-¹³C₅ and related methodologies has been crucial in comparing these pathways across different viruses.
Influenza Virus: For influenza viruses, a large body of evidence points to lethal mutagenesis as the principal mechanism of action. Studies have demonstrated a direct correlation between the level of T-705-RTP incorporation into the viral genome and a significant increase in G→A and C→U transition mutations, leading to the production of non-infectious virions.
Norovirus: In the case of norovirus, both lethal mutagenesis and RNA chain termination appear to contribute to the antiviral effect. In vitro studies with norovirus RdRp have shown that T-705-RTP is efficiently incorporated and causes significant stalling of the polymerase, indicating a strong chain-terminating effect.
SARS-CoV-2: The RdRp of SARS-CoV-2 (Nsp12) has been shown to be less susceptible to T-705 compared to other viruses. While T-705-RTP can be incorporated by the SARS-CoV-2 polymerase, it is a relatively poor substrate. Furthermore, the proofreading exonuclease (Nsp14) present in coronaviruses can potentially excise the incorporated drug, reducing its mutagenic potential. The primary mechanism observed against SARS-CoV-2 is weak or delayed chain termination, which contributes to its lower relative potency against this virus compared to other antivirals like Remdesivir.
Table 3: Comparative Antiviral Mechanisms of T-705 Across Different RNA Viruses This interactive table compares the dominant mechanistic pathways for selected viruses.
| Virus Family | Example Virus | Primary Mechanism | Secondary/Contributing Mechanism | Key Mechanistic Finding |
|---|---|---|---|---|
| Orthomyxoviridae | Influenza Virus | Lethal Mutagenesis | RNA Chain Termination | High frequency of G→A and C→U transitions correlated with loss of infectivity. |
| Caliciviridae | Norovirus | RNA Chain Termination | Lethal Mutagenesis | Efficient incorporation of T-705-RTP leads to significant polymerase stalling. |
Structural Biology and Computational Modeling Studies
To understand the molecular basis for the observed mechanisms, researchers employ structural biology and computational modeling. These techniques provide atomic-level insights into how T-705-RTP interacts with the viral RdRp, explaining why it is accepted as a substrate and how it subsequently disrupts polymerase function.
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for visualizing and analyzing these interactions. In silico models are used to place T-705-RTP into the three-dimensional structures of various viral RdRps.
These simulations can reveal:
Binding Poses: How T-705-RTP fits within the polymerase active site and which amino acid residues it interacts with. The unique pyrazine-carboxamide structure of T-705 forms specific hydrogen bonds and van der Waals contacts that mimic those of natural purine nucleotides, thereby "tricking" the polymerase.
Conformational Stability: MD simulations can predict the stability of the RdRp-RNA-T-705 complex. These models can show how the presence of the T-705 analogue may induce subtle conformational changes in the polymerase that are unfavorable for the binding of the next nucleotide, thus explaining the mechanism of delayed chain termination.
Comparative Selectivity: By comparing simulation results across different viral RdRps (e.g., influenza vs. SARS-CoV-2), researchers can rationalize the observed differences in incorporation efficiency and mechanism. For instance, models might show that the active site of the SARS-CoV-2 RdRp has a slightly different shape or charge distribution that creates a higher energy barrier for the incorporation of T-705-RTP compared to the influenza RdRp, consistent with experimental data.
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| T-705 Ribofuranose-¹³C₅ | N/A |
| Favipiravir (B1662787) | T-705 |
| T-705 ribofuranosyl triphosphate | T-705-RTP |
| Adenosine triphosphate | ATP |
| Guanosine triphosphate | GTP |
Biochemical Characterization of Enzyme-Inhibitor Complexes
The antiviral activity of T-705 (Favipiravir) is dependent on its intracellular conversion to the active metabolite, T-705 ribofuranosyl 5'-triphosphate (T-705-RTP). nih.govnih.gov The use of isotopically labeled compounds, such as T-705 Ribofuranose-¹³C₅, is instrumental in the detailed biochemical analysis of the interactions between T-705-RTP and its target, the viral RNA-dependent RNA polymerase (RdRp). These labeled molecules allow for precise tracing and quantification in complex biological systems, facilitating studies on enzyme kinetics, substrate competition, and metabolic fate.
Biochemical investigations have consistently shown that T-705-RTP functions as a nucleotide analog that selectively inhibits the RdRp of various RNA viruses. nih.govasm.org Enzyme kinetic studies have been crucial in elucidating the specific mechanisms of this inhibition. For the influenza virus RdRp, T-705-RTP demonstrates competitive inhibition with respect to the purine nucleoside triphosphates, adenosine triphosphate (ATP) and guanosine triphosphate (GTP). nih.govasm.orgebi.ac.uk This competitive behavior strongly indicates that the viral polymerase recognizes T-705-RTP as a purine nucleotide analog. nih.govasm.org In contrast, its inhibitory action against the incorporation of pyrimidine nucleoside triphosphates is different, being noncompetitive against uridine triphosphate (UTP) and of a mixed type against cytidine triphosphate (CTP). nih.govasm.org
Further studies with norovirus RdRp also revealed that T-705-RTP competes primarily with ATP and GTP during both the initiation and elongation phases of RNA synthesis. asm.org The potency of this inhibition is significant, with IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) reported in the low micromolar range for both influenza and norovirus polymerases. asm.orgplos.org
Table 1: Kinetic Parameters of T-705-RTP Inhibition of Viral RNA Polymerases
| Virus Target | Enzyme | Parameter | Value | Competing Nucleotide(s) | Reference |
|---|---|---|---|---|---|
| Influenza A Virus | RdRp | IC₅₀ | 2.9 ± 0.14 µM | GTP | plos.org |
| Influenza A Virus | RdRp | Discrimination | ~19-fold | GTP | plos.orgnih.gov |
| Influenza A Virus | RdRp | Discrimination | ~30-fold | ATP | plos.orgnih.gov |
| Human Norovirus | RdRp | IC₅₀ | Low µM range | ATP, GTP | asm.org |
| Influenza Virus | RdRp | Inhibition Type | Competitive | ATP, GTP | nih.govasm.org |
| Influenza Virus | RdRp | Inhibition Type | Noncompetitive | UTP | nih.govasm.org |
| Influenza Virus | RdRp | Inhibition Type | Mixed | CTP | nih.govasm.org |
Beyond competitive inhibition, a key aspect of T-705-RTP's mechanism is its incorporation into the nascent viral RNA strand. nih.govnih.gov Primer extension assays have demonstrated that T-705-RTP acts as a substrate for the viral polymerase, being incorporated in place of a natural purine nucleotide. plos.org Studies on influenza virus have shown that the incorporation of a single T-705 ribonucleoside monophosphate (T-705-RMP) molecule into the growing RNA chain does not cause immediate chain termination but rather slows down further extension. plos.orgnih.gov However, the incorporation of two consecutive T-705-RMP molecules effectively prevents subsequent nucleotide addition, leading to non-obligate chain termination. plos.orgnih.gov This mechanism, combined with the ambiguous base-pairing of T-705, contributes to its mutagenic effect on the viral genome. plos.orgnih.gov
Structural biology has provided atomic-level insights into the enzyme-inhibitor complex. A cryo-electron microscopy (cryoEM) structure of the SARS-CoV-2 RdRp in complex with T-705-RTP and a template-primer RNA duplex was determined to a resolution of 2.5 Å. nih.govnih.govpnas.org The structure clearly shows the inhibitor bound at the catalytic site of the polymerase. nih.govnih.govresearchgate.net However, it reveals an unusual and catalytically nonproductive binding mode. nih.govpnas.org In this conformation, the β-phosphate of T-705-RTP is not correctly aligned for the necessary nucleophilic attack by the 3'-hydroxyl group of the preceding nucleotide in the primer strand. nih.gov This suboptimal geometry explains the observed low efficiency of its incorporation into the RNA strand and its weak inhibitory effect on SARS-CoV-2 RdRp in vitro compared to other viruses. nih.govpnas.org
Table 2: Structural Findings of Favipiravir-RTP (T-705-RTP) in Complex with SARS-CoV-2 RdRp
| Technique | Resolution | Key Finding | Implication | Reference |
|---|---|---|---|---|
| Cryo-EM | 2.5 Å | Clear density for Favipiravir-RTP at the catalytic site. | Confirms direct binding to the viral polymerase. | nih.govnih.gov |
| Cryo-EM | 2.5 Å | Inhibitor adopts an unusual, nonproductive binding conformation. | Explains the inefficient rate of incorporation into the RNA primer strand. | nih.govpnas.org |
| Cryo-EM | 2.5 Å | β-phosphate of the inhibitor is misaligned for nucleophilic attack. | Provides a structural basis for the weak chain termination activity against SARS-CoV-2. | nih.gov |
Investigation of Antiviral Resistance Mechanisms at a Molecular Level
Identification of Viral RNA Polymerase Mutations Conferring Resistance
Resistance to T-705 in influenza virus is primarily associated with specific mutations in the RNA-dependent RNA polymerase (RdRp), the enzyme responsible for the replication and transcription of the viral RNA genome. pnas.orgresearchgate.netnih.govnih.gov Laboratory studies involving serial passaging of the virus in the presence of the drug have successfully identified key amino acid substitutions that confer a resistant phenotype. pnas.orgresearchgate.netnih.gov
A pivotal mutation conferring resistance to T-705 in influenza A virus is the lysine-to-arginine substitution at position 229 (K229R) in the PB1 subunit of the RdRp. pnas.orgresearchgate.netnih.govnih.gov This mutation has been demonstrated to be a key factor in the reduced susceptibility of the virus to the antiviral agent. pnas.orgresearchgate.net While the K229R mutation is central to resistance, it often comes with a biological cost to the virus. pnas.orgresearchgate.netnih.gov To counteract this fitness deficit, a compensatory mutation, a proline-to-leucine substitution at position 653 (P653L) in the PA subunit of the polymerase, frequently emerges. pnas.orgresearchgate.netnih.govnih.gov The combination of these two mutations results in a virus that is robustly resistant to T-705 while maintaining its replicative capacity. biotech-asia.org
In studies with other RNA viruses, such as the Junin virus (the causative agent of Argentine hemorrhagic fever), a different mutation, N462D in the RdRp, has been identified in a resistant mutant. researchgate.net This highlights that while the principle of resistance through RdRp mutation is conserved, the specific amino acid changes can vary between different viral species.
Table 1: Key Amino Acid Substitutions Conferring Resistance to T-705
| Mutation | Viral Protein Subunit | Virus | Effect |
|---|---|---|---|
| K229R | PB1 | Influenza A Virus | Primary resistance mutation. pnas.orgresearchgate.netnih.govnih.gov |
| P653L | PA | Influenza A Virus | Compensatory mutation, restores viral fitness. pnas.orgresearchgate.netnih.govnih.gov |
| N462D | RdRp | Junin Virus | Resistance mutation. researchgate.net |
The K229R mutation in the influenza virus PB1 subunit is located within a highly conserved region of the RdRp known as Motif F. pnas.orgresearchgate.netnih.govnih.govnih.gov This motif is a critical component of the enzyme's active site and plays a significant role in nucleotide binding. researchgate.net The location of this resistance mutation within such a conserved and functionally important domain suggests that the mechanism of resistance is directly linked to the fundamental process of RNA synthesis. pnas.orgnih.gov The conservation of Motif F across a wide range of RNA viruses implies that a similar resistance mechanism, involving mutations in this motif, could potentially emerge in other viruses treated with T-705. pnas.orgnih.govnih.gov
Biochemical Characterization of Resistant Polymerases
The active form of T-705, T-705 ribofuranosyl-5'-triphosphate (T-705-RTP), acts as a purine (B94841) nucleotide analog, competing with natural ATP and GTP for incorporation into the nascent viral RNA chain. nih.gov The K229R mutation in the PB1 subunit of the influenza virus RdRp has been shown to reduce the incorporation of T-705-RTP during in vitro transcription. researchgate.net This altered nucleotide incorporation kinetic is a key mechanism of resistance, as the mutant polymerase is less likely to incorporate the antiviral drug, allowing for the synthesis of full-length, functional viral RNA in the presence of T-705. researchgate.net While a single incorporation of T-705 does not efficiently block RNA synthesis, two consecutive incorporation events can prevent further primer extension. nih.gov The K229R mutation appears to create a steric hindrance that impedes the access of T-705-RTP to the active site. researchgate.net
A common mechanism of resistance to nucleoside analog antivirals is an increase in the fidelity of the viral polymerase, making it more selective for natural nucleotides and less prone to incorporating the drug. nih.gov However, studies on the T-705-resistant K229R mutant of influenza virus have shown that this mutation does not confer resistance by increasing the polymerase's fidelity. nih.govbiotech-asia.org The mutant polymerase does not exhibit increased resistance to other nucleoside analogs like ribavirin, suggesting a specific mechanism of resistance to T-705. nih.gov Instead, the introduction of the K229R substitution, either alone or in combination with the compensatory P653L mutation, actually reduces the mutagenic effect of favipiravir (B1662787), leading to the production of RNA with fewer mutations even at high concentrations of the drug. nih.gov
Analysis of Compensatory Mutations and Viral Fitness Impact
However, viruses can overcome this fitness deficit through the acquisition of secondary, compensatory mutations. nih.govbiorxiv.org In the case of T-705 resistance in influenza virus, the P653L mutation in the PA subunit of the RdRp acts as a key compensatory mutation. pnas.orgresearchgate.netnih.govnih.gov This mutation restores the polymerase activity that is diminished by the K229R mutation, thereby normalizing the replication kinetics of the mutant virus. nih.gov The combination of the K229R and P653L mutations results in a virus that is not only resistant to T-705 but also has a replication fitness comparable to the wild-type virus. biotech-asia.orgnih.gov This dual-mutation system allows the virus to effectively evade the antiviral effects of T-705 without a significant compromise in its ability to replicate and spread. biotech-asia.org The double mutant virus has been shown to be approximately 30-fold less susceptible to favipiravir than the wild-type virus. nih.gov
Table 2: Impact of Mutations on Viral Fitness and T-705 Susceptibility
| Genotype | Effect on Polymerase Activity | Effect on Viral Growth | Susceptibility to T-705 |
|---|---|---|---|
| Wild-Type | Normal | Normal | Susceptible |
| PB1 K229R | Reduced | Reduced | Resistant, but with a fitness cost. pnas.orgresearchgate.netnih.gov |
| PA P653L | Normal | Normal | Susceptible |
| PB1 K229R + PA P653L | Restored | Restored | Robustly resistant with restored fitness. nih.govbiotech-asia.orgnih.gov |
Methodologies for Studying Resistance Evolution in Laboratory Settings
The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. To anticipate and manage this, researchers employ various laboratory-based methods to study the evolutionary pathways that lead to resistance. These in vitro evolution experiments allow for a controlled investigation of how viruses adapt under specific drug pressures, providing critical insights into the genetic basis of resistance long before it may appear in a clinical setting. For Favipiravir (T-705), a broad-spectrum antiviral agent that targets the RNA-dependent RNA polymerase (RdRp) of RNA viruses, these studies are particularly important for understanding its long-term efficacy and the genetic barriers to resistance. pnas.orgnih.gov
Two primary, often complementary, methodologies are central to these investigations: serial passaging in cell culture to select for resistant variants and deep sequencing to genetically characterize the resulting viral populations. This approach has been instrumental in identifying the specific mutations that confer resistance to Favipiravir and understanding the fitness costs associated with them. researchgate.netnih.gov
Serial Passaging in Cell Culture
Serial passaging is a foundational technique in experimental virology used to simulate viral evolution under selective pressure. gardp.org The process involves repeatedly infecting a cell culture with a virus, allowing it to replicate, and then using the progeny virus from that culture to infect a fresh batch of cells. When an antiviral drug is added to the culture medium, this process creates a strong selective environment where only viral variants with mutations that confer some degree of resistance can replicate efficiently and become dominant in the population over successive passages. mdpi.com
In the context of Favipiravir, researchers have used this method to overcome the high genetic barrier to resistance that the drug typically presents. pnas.orgoup.com For instance, a landmark study successfully generated Favipiravir-resistant influenza A virus (A/England/195/2009, an H1N1 strain) by passaging the virus for ten generations in Madin-Darby canine kidney (MDCK) cells in the presence of a constant, sub-inhibitory concentration of the drug. researchgate.netnih.gov This approach allowed for the gradual selection of mutations that would otherwise be rare or potentially detrimental to the virus in the absence of the drug. researchgate.netnih.gov
Studies have shown that while many antiviral drugs lead to resistance relatively quickly, Favipiravir resistance is difficult to generate, with some experiments showing no resistant variants even after 30 passages. nih.gov However, persistent selective pressure through serial passaging has been shown to eventually select for a combination of mutations that confer robust resistance. pnas.orgresearchgate.netnih.gov
Deep Sequencing for Mutation Profiling
Following serial passaging experiments, deep sequencing, also known as next-generation sequencing (NGS), is employed to identify the genetic changes in the drug-resistant viral populations. biorxiv.org Unlike traditional Sanger sequencing, which provides a single consensus sequence, deep sequencing allows for the sequencing of a genomic region thousands or millions of times over. researchgate.netnih.gov This depth provides a high-resolution snapshot of the genetic diversity within the entire viral population, enabling the detection of mutations that are present at very low frequencies. biorxiv.orgukhsa.gov.uk
This methodology has been critical in elucidating the precise mechanism of Favipiravir resistance. After generating resistant influenza virus through serial passaging, deep sequencing of the polymerase genes revealed that robust resistance was not conferred by a single mutation, but by a combination of mutations. researchgate.netnih.gov
Furthermore, deep sequencing has been used to confirm Favipiravir's mechanism of action as a mutagen. By sequencing viral populations treated with the drug, researchers have quantified a significant increase in transition mutations (G→A and C→T), confirming that Favipiravir's incorporation into the viral genome leads to lethal mutagenesis. biorxiv.orgasm.orgasm.org This technique allows for the precise determination of the drug's mutational bias, which is crucial for understanding its antiviral effect and for monitoring its activity in clinical settings. researchgate.netukhsa.gov.uk
Interactive Data Table: Key Mutations in Favipiravir-Resistant Influenza A Virus
The following table summarizes the key mutations identified through serial passaging and deep sequencing that confer resistance to Favipiravir in the H1N1 influenza A virus strain Eng195. researchgate.netnih.gov
| Mutation | Polymerase Subunit | Function | Effect on Viral Fitness | Reference |
|---|---|---|---|---|
| K229R | PB1 | Primary resistance mutation; prevents incorporation of Favipiravir. | Decreased | pnas.orgresearchgate.netnih.gov |
| P653L | PA | Compensatory mutation; restores polymerase activity. | Restored | researchgate.netnih.gov |
Advanced Analytical Techniques in T 705 Ribofuranose 13c5 Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules and observing dynamic biochemical processes. rsc.orgrsc.org For T-705 Ribofuranose-13C5, the presence of the ¹³C label significantly enhances the utility of NMR, particularly ¹³C NMR, which benefits from the increased abundance of the NMR-active ¹³C nucleus. dntb.gov.uanih.gov
The primary active form of T-705 is its ribofuranosyl-5'-triphosphate (RTP) derivative, which is produced inside cells. ebi.ac.ukscirp.orgoatext.com NMR spectroscopy is indispensable for confirming the structure of this and other metabolites. hyphadiscovery.com The process involves a suite of experiments:
1D NMR: ¹H NMR provides information about the protons in the molecule, while ¹³C NMR, greatly enhanced by the ¹³C₅ label, directly probes the carbon skeleton. nih.gov
2D NMR: Techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons. nih.govhyphadiscovery.com
By combining the data from these experiments, a complete and unambiguous structural assignment of metabolites can be achieved. osti.gov For instance, NMR can confirm the attachment position of the phosphate (B84403) groups on the ribose ring and determine the stereochemistry of the molecule. The ¹³C₅ label provides five distinct and strong signals in the ¹³C spectrum, which can be used as anchor points for assembling the complete structure. semanticscholar.org
Table 1: Hypothetical ¹³C NMR Chemical Shifts for this compound Metabolites This table illustrates the type of data obtained from ¹³C NMR experiments, which is crucial for structural elucidation. Actual shifts would be determined experimentally.
| Carbon Atom (in Ribose) | Expected Chemical Shift Range (ppm) | Information Provided |
| C1' | 85-95 | Anomeric carbon, indicates linkage to pyrazine (B50134) base |
| C2' | 70-80 | Confirms ribose structure |
| C3' | 70-80 | Confirms ribose structure |
| C4' | 80-90 | Ring carbon, part of the furanose ring |
| C5' | 60-70 | Site of phosphorylation |
Real-time NMR spectroscopy allows researchers to observe biochemical reactions as they occur, providing valuable kinetic and mechanistic data. science.govscience.gov By monitoring the NMR spectrum of this compound in a cellular extract or with purified enzymes, the transformation of the nucleoside into its monophosphate, diphosphate (B83284), and ultimately triphosphate (T-705-RTP) forms can be tracked. The distinct chemical shifts of the ¹³C-labeled ribose carbons in each phosphorylated species would allow for their simultaneous detection and quantification over time. This technique can reveal the rates of enzymatic reactions and identify potential bottlenecks or regulatory steps in the activation pathway of the drug.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification and quantification of molecules in complex mixtures. filab.frresearchgate.net This capability is vital in studying the metabolism and mechanism of action of this compound.
A key application of HRMS, often coupled with liquid chromatography (LC-HRMS), is the precise quantification of drugs and their metabolites in biological samples such as plasma or cell cultures. tandfonline.comresearchgate.netnih.gov The ¹³C₅-label in this compound makes it an ideal internal standard for quantifying the unlabeled drug, or conversely, it can be the target analyte to trace the drug's path. The mass difference between the labeled and unlabeled compound is easily resolved by HRMS, allowing for highly specific and sensitive detection. biorxiv.org This approach overcomes matrix effects and variations in sample preparation, leading to robust and reliable quantitative data. nih.govresearchgate.net For example, studies have used UPLC-MS/MS to quantify favipiravir (B1662787) in human plasma with linearity in ranges like 0.25–16 μg/mL. tandfonline.com The high resolution of instruments like Time-of-Flight (TOF) or Orbitrap analyzers ensures that the analyte signal is distinguished from interfering endogenous compounds. filab.fr
The antiviral activity of T-705 is attributed to the incorporation of its active form, T-705-RTP, into viral RNA, which inhibits the RNA-dependent RNA polymerase (RdRp). ebi.ac.ukmdpi.com Detecting this incorporation provides direct evidence of the drug's mechanism. HRMS is a powerful tool for this purpose. nih.gov The process involves:
Isolating the viral RNA from cells treated with this compound.
Enzymatically digesting the RNA into individual nucleosides.
Analyzing the resulting mixture using LC-HRMS.
The mass spectrometer can selectively search for the mass of the T-705 ribofuranose containing the five ¹³C atoms. Its detection in the digest confirms that the drug was incorporated into the RNA chain. The precise mass measurement provided by HRMS unequivocally distinguishes the labeled drug from natural nucleosides, providing definitive proof of incorporation. nih.gov
Chromatographic Methods (e.g., HPLC) for Separation and Detection of Metabolites
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are fundamental for separating T-705 and its metabolites from complex biological matrices before detection. ijpsr.comnih.gov The separation is typically achieved based on polarity using a reversed-phase column, such as a C18 column. researchgate.netresearchgate.net
A gradient or isocratic mobile phase, often consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic solvent (like methanol (B129727) or acetonitrile), is used to elute the compounds from the column. tandfonline.comresearchgate.net Different metabolites, such as the hydroxylated form of T-705 or its various phosphorylated species, will have different retention times, allowing for their separation. Following separation, detection is commonly performed using a UV detector, as the pyrazine ring in T-705 absorbs UV light (typically around 323 nm), or more powerfully, by a mass spectrometer (LC-MS). researchgate.netnih.gov These methods are validated to ensure they are accurate, precise, and robust for the intended application. researchgate.netscilit.com
Table 2: Example HPLC Method Parameters for Favipiravir Analysis This table summarizes typical conditions used in HPLC methods for the analysis of Favipiravir, which would be adapted for its ribofuranose metabolites. researchgate.net
| Parameter | Condition |
| Column | C18 (Sunfire) 5 μm, 4.6 × 250 mm |
| Mobile Phase | A: Ammonium acetate buffer (pH 6.5)B: Methanol |
| Detection | UV at 323 nm |
| Flow Rate | 1 mL/min |
| Elution Time | ~2.65 min for Favipiravir |
Biochemical Assays for Enzyme Kinetics and Polymerase Activity
Biochemical assays are fundamental in elucidating the mechanism of action of antiviral compounds. In the context of T-705 (Favipiravir), these assays are crucial for understanding how its active metabolite, T-705 ribofuranosyl-5'-triphosphate (T-705 RTP), interacts with viral RNA-dependent RNA polymerase (RdRp). nih.govnih.gov T-705 is a prodrug that undergoes intracellular ribosylation and phosphorylation to become the active T-705 RTP. nih.govdrugbank.com This active form acts as a substrate for RdRp, allowing for detailed investigation of its inhibitory effects on viral replication. nih.govnih.gov Kinetic studies and polymerase activity assays reveal the specifics of this interaction, such as whether the inhibitor competes with natural nucleotides and how it affects the process of viral genome transcription and replication. nih.govnih.gov
Primer Extension Assays (using radiolabeled or cold precursors)
Primer extension assays are a powerful tool to investigate the direct incorporation of nucleotide analogs into a growing RNA strand and their effect on polymerase activity. These assays utilize a template RNA strand, a shorter primer strand (which can be radiolabeled for detection), and the viral RNA polymerase. By adding nucleotides, including the analog of interest, researchers can visualize the elongation of the primer and any termination or pausing events.
In studies involving T-705 RTP, primer extension analyses have been used to demonstrate its incorporation into the nascent viral RNA. For influenza virus RdRp, it was shown that T-705 RTP is recognized as a purine (B94841) nucleotide analog. nih.gov Enzyme kinetic analysis using this method revealed that T-705 RTP competitively inhibits the incorporation of ATP and GTP. nih.gov Further analysis showed that the incorporation of a single molecule of T-705 RTP into the nascent RNA strand is sufficient to inhibit subsequent nucleotide additions and thus terminate strand extension. nih.govnih.gov This occurs despite T-705 RTP possessing a 3'-OH group, which is typically required for forming the next phosphodiester bond. nih.govnih.gov
Research on influenza A virus (IAV) polymerase provided a detailed biochemical characterization, showing that T-705 RTP is an efficient substrate recognized as both a guanosine (B1672433) and an adenosine (B11128) analog. plos.orgnih.gov While a single incorporation event did not completely block RNA synthesis, two consecutive incorporations of T-705 monophosphate (the form integrated into the RNA chain) prevented further primer extension. plos.orgnih.gov
In the context of SARS-CoV-2, primer extension assays showed that its RdRp can incorporate T-705 RTP, but it appears to be a relatively poor substrate compared to natural nucleotides. news-medical.netcam.ac.uk Despite this inefficient incorporation, the presence of T-705 RTP was observed to suppress the completion of RNA replication even when natural ribonucleotides (rNTPs) were present in significant excess. news-medical.netcam.ac.uk
| Virus/Polymerase | Key Findings | Competitive Nucleotides | Outcome of Incorporation | Reference |
|---|---|---|---|---|
| Influenza Virus | T-705 RTP is recognized as a purine analog and incorporated into the nascent RNA strand. | ATP, GTP (competitive inhibition) | Single incorporation inhibits further strand extension. | nih.govnih.gov |
| Influenza A Virus (IAV) | T-705 RTP is an efficient substrate, recognized as both a G and A analog. | GTP, ATP | Single incorporation delays extension; two consecutive incorporations block synthesis. | plos.orgnih.gov |
| SARS-CoV-2 | T-705 RTP is a poor/inefficient substrate for the RdRp. | Not specified as direct competitor in assay, but tested in presence of rNTPs. | Suppresses completion of RNA replication despite low incorporation. | news-medical.netcam.ac.uk |
| Influenza A Virus (K229R mutant) | Mutant polymerase shows reduced ability to incorporate T-705 RTP compared to wild-type. | GTP | Demonstrates a mechanism of resistance via reduced incorporation. | pnas.org |
In Vitro Transcription/Replication Systems
For influenza virus, these assays have been instrumental in confirming the mechanism of T-705 RTP. By measuring the production of a 50-mer RNA product, researchers determined the IC₅₀ (half-maximal inhibitory concentration) of T-705 RTP to be 2.9 µM when competing against a low concentration of GTP (1 µM). plos.org This inhibition was reversed by increasing the concentration of natural purine nucleosides (GTP and ATP), confirming the competitive nature of the inhibitor. plos.orgmoh.gov.my
These systems have also been crucial in studying viral resistance. For example, an in vitro replication assay was used to assess an influenza A virus mutant (PB1 K229R) that showed resistance to favipiravir. pnas.org The assay, which measured the production of a full-length 14-nucleotide product, demonstrated that while the wild-type polymerase's activity was inhibited by T-705 RTP, the mutant polymerase was significantly less affected, confirming that the mutation conferred resistance by reducing the incorporation of the drug. pnas.org
Comparative studies using these systems have highlighted the distinct mechanisms of T-705 and other antivirals like ribavirin. nih.gov While both can inhibit viral RNA synthesis, T-705 acts as a direct and potent, GTP-competitive inhibitor of the polymerase. nih.gov At concentrations of 50 µM or higher, T-705 completely inhibits viral RNA synthesis in infected cells. nih.govnih.gov At lower concentrations, it leads to the production of noninfectious viral particles, demonstrating a dual mechanism of action involving both direct inhibition and viral mutagenesis. nih.govnih.gov
| Virus System | Assay Type | Key Findings | Measured Parameters | Reference |
|---|---|---|---|---|
| Influenza A Virus | RdRp activity assay | T-705 RTP inhibits polymerase by competing with GTP and ATP. | IC₅₀: 2.9 ± 0.14 µM | plos.org |
| Influenza Virus | Viral RNA synthesis in infected cells | T-705 dose-dependently inhibits viral replication and RNA synthesis. | Complete inhibition at ≥50 μM. | nih.gov |
| Influenza A Virus (wild-type vs. K229R mutant) | ApG-primed replication assay | The K229R mutation confers resistance to T-705 RTP by reducing its incorporation. | Production of full-length 14-nt product. | pnas.org |
| Influenza Virus | Comparison with Ribavirin in infected cells | T-705 is a potent and direct GTP-competitive inhibitor of the viral polymerase. | Viral RNA synthesis, infectious virus yield. | nih.gov |
Future Directions in Academic Research on T 705 Ribofuranose 13c5
Exploring Novel Metabolic Pathways and Bypass Mechanisms in Diverse Cell Types
The antiviral efficacy of T-705 is dependent on its intracellular conversion into the active form, T-705 ribofuranosyl-5'-triphosphate (T-705-RTP). nih.govjst.go.jpdrugbank.com This metabolic activation is initiated by host enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HGPRT), followed by further phosphorylation. jst.go.jpactanaturae.ru Conversely, the parent compound is primarily catabolized into inactive metabolites by aldehyde oxidase and xanthine (B1682287) oxidase. researchgate.netbiomedpharmajournal.org
A critical future research direction is to explore the nuances of these metabolic pathways in a wide array of cell types beyond the standard laboratory cell lines like Madin-Darby canine kidney (MDCK) cells. nih.gov The efficiency of both the activation and degradation pathways can vary significantly between different tissues (e.g., lung, liver, kidney) and cell types, which is a key factor in determining tissue-specific antiviral activity and potential toxicity. nih.gov
Future studies utilizing T-705 Ribofuranose-13C5 should focus on:
Comparative Metabolomics: Quantifying the rate and extent of T-705-RTP formation in primary human cells, such as respiratory epithelial cells, hepatocytes, and immune cells (macrophages, lymphocytes). This will provide a more accurate picture of the drug's activation potential at the sites of viral infection and replication.
Identifying Bypass Mechanisms: Investigating whether alternative enzymatic pathways for activation or degradation exist in certain cell types or under specific conditions, such as viral infection-induced cellular stress. For example, while studies in influenza-infected MDCK cells showed no significant increase in T-705-RTP levels compared to uninfected cells, this may not hold true for all viruses or host systems. nih.gov
Host Factor Influence: Exploring how host factors, such as genetic polymorphisms in metabolic enzymes like HGPRT or aldehyde oxidase, influence the metabolic fate of T-705. The ¹³C label provides a precise way to trace metabolic flux and correlate it with specific host genetic backgrounds.
Elucidating Precise Structural Dynamics of RdRp-T-705 RTP Interactions via Advanced Biophysical Methods
The active metabolite, T-705-RTP, acts by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of most RNA viruses. nih.govnih.gov While it is known that T-705-RTP functions as a purine (B94841) nucleotide analog, competing with ATP and GTP, the precise dynamics of this interaction are still under investigation. nih.govnih.gov It is hypothesized to work through mechanisms such as non-obligate chain termination or by inducing lethal mutagenesis. nih.govplos.org
Recent breakthroughs using cryo-electron microscopy (cryo-EM) have provided high-resolution static snapshots of favipiravir-RTP bound to the SARS-CoV-2 RdRp. cam.ac.ukresearchgate.net These studies revealed an unusual binding conformation that may explain its low incorporation rate. cam.ac.ukresearchgate.net However, a static picture is insufficient to fully understand the dynamic nature of enzyme inhibition.
Future research must employ a suite of advanced biophysical methods to probe the real-time structural dynamics of the RdRp-T-705-RTP interaction. The use of this compound is particularly advantageous for methods like NMR spectroscopy.
| Biophysical Method | Potential Contribution to Understanding RdRp-T-705 RTP Interaction |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using ¹³C-labeled T-705-RTP can map the drug's binding site on the RdRp and characterize conformational changes in both the drug and the enzyme upon binding in solution, providing dynamic information not available from static crystal or cryo-EM structures. acs.org |
| Molecular Dynamics (MD) Simulations | Can simulate the binding and incorporation process at an atomic level over time, revealing transient intermediate states and calculating the energetics of binding, which helps explain the competition with natural nucleotides. mdpi.complos.org |
| Surface Plasmon Resonance (SPR) | Provides real-time, label-free quantitative data on the binding kinetics (association and dissociation rates) and affinity of T-705-RTP to the RdRp complex. creative-biostructure.com |
| Isothermal Titration Calorimetry (ITC) | Directly measures the thermodynamic parameters (enthalpy, entropy, and binding affinity) of the interaction, providing a complete thermodynamic profile of why the binding occurs. creative-biostructure.com |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Can identify regions of the RdRp that become more or less flexible upon T-705-RTP binding, revealing allosteric effects and long-range conformational changes induced by the inhibitor. creative-biostructure.com |
Developing Advanced Isotopic Labeling Strategies for Complex Biological Systems
The utility of this compound extends beyond simple in vitro systems. Future research should leverage this tool by integrating it with advanced isotopic labeling strategies to probe its function in more physiologically relevant complex systems.
Pulsed Stable Isotope Labeling (pSILAC): This technique can be adapted to track the impact of T-705 on de novo protein synthesis in virus-infected cells. acs.org By introducing this compound alongside heavy amino acids at specific times post-infection, researchers could simultaneously measure the inhibition of viral replication and its effect on host cell protein expression, uncovering dynamic virus-host interactions.
In-Cell NMR: The ¹³C label on T-705 Ribofuranose makes it a candidate for in-cell NMR studies. This cutting-edge technique allows the direct observation of the drug and its metabolites inside living cells, providing unparalleled insight into intracellular target engagement, metabolic conversion rates, and potential off-target interactions in a native cellular environment.
Organoid and Animal Models: Using this compound in lung organoids or animal models of viral infection, followed by mass spectrometry analysis, can trace the drug's distribution, metabolism, and target engagement at the tissue and organismal level. chemicalsknowledgehub.com This is crucial for understanding the compound's pharmacokinetics and pharmacodynamics, helping to bridge the gap between cell culture studies and clinical outcomes.
Understanding Cross-Resistance Mechanisms with Other Antivirals at a Molecular Level
While resistance to favipiravir (B1662787) has been reported to be rare, laboratory studies have successfully induced resistance in influenza A virus. nih.govnih.gov This resistance was conferred by a primary mutation in the RdRp (K229R in the PB1 subunit) and a secondary, compensatory mutation (P653L in the PA subunit) that restored viral fitness. nih.gov The location of the K229R mutation in a highly conserved polymerase motif suggests that this resistance mechanism could be relevant for other RNA viruses. nih.gov
A critical area for future investigation is whether mutations conferring resistance to favipiravir could lead to cross-resistance with other nucleoside analog antivirals, such as Remdesivir or Ribavirin. Understanding these molecular-level overlaps is vital for designing effective combination therapies and managing the emergence of drug-resistant viral strains.
| Research Question | Proposed Experimental Approach |
|---|---|
| Does the favipiravir-resistance mutation K229R alter the binding affinity or incorporation efficiency of other nucleoside analogs like Remdesivir-TP or Ribavirin-TP? | Perform in vitro polymerase extension assays and biophysical binding studies (e.g., SPR, ITC) using recombinant RdRp with and without the K229R mutation. |
| Can viruses resistant to other nucleoside analogs (e.g., Remdesivir) exhibit reduced susceptibility to favipiravir? | Conduct cell-based antiviral assays using pre-existing resistant viral strains against a panel of nucleoside inhibitors, including favipiravir. |
| What is the structural basis for potential cross-resistance? | Solve the cryo-EM or crystal structures of the K229R mutant RdRp in complex with favipiravir-RTP and other nucleotide analogs to visualize changes in the active site. |
| Can combination therapy with an antiviral that has a different mechanism of action prevent the emergence of the K229R mutation? | Perform long-term virus passaging experiments in cell culture with favipiravir alone versus favipiravir combined with a non-nucleoside inhibitor (e.g., a neuraminidase inhibitor like Oseltamivir). mdpi.com |
Contribution of Isotopic Labeling Studies to Rational Antiviral Drug Design Paradigms
Isotopic labeling is a cornerstone of modern rational drug design. chemicalsknowledgehub.comacs.org The use of compounds like this compound provides critical data that informs multiple stages of the drug discovery and development pipeline.
Informing ADME Properties: By tracing the ¹³C label, researchers can precisely quantify the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites. chemicalsknowledgehub.com This data is essential for optimizing drug delivery, understanding why high doses may be required (e.g., due to inefficient metabolic activation), and designing next-generation prodrugs that have improved pharmacokinetic profiles. mdpi.comasm.org
Target Validation and Engagement: Isotopic labeling allows for the definitive confirmation and quantification of target engagement in complex biological systems. By tracking this compound to its active triphosphate form and observing its interaction with the RdRp, researchers can directly link target inhibition with antiviral effect.
Elucidating Resistance Pathways: When resistance emerges, labeled compounds can be used to determine if the mechanism involves altered drug metabolism, reduced uptake, or changes in target affinity. This molecular-level understanding is crucial for designing drugs that can overcome or avoid these resistance mechanisms.
Improving Prodrug Strategies: Studies have shown that T-705 is inefficiently converted to its active form. mdpi.com By using this compound to pinpoint the rate-limiting steps in the activation pathway, chemists can rationally design novel prodrugs, such as the T-1106 pronucleotides, that bypass these metabolic bottlenecks to achieve higher intracellular concentrations of the active compound and greater antiviral potency. mdpi.com
Q & A
Q. What is the primary mechanism of T-705 Ribofuranose-13C5's antiviral activity, and how can researchers validate this in vitro?
T-705's active form, T-705 ribofuranosyl triphosphate (T-705RTP), inhibits viral RNA-dependent RNA polymerase (RdRp) by acting as a purine analog. Researchers can validate this mechanism using:
- Enzyme kinetics assays : Lineweaver-Burk plots to demonstrate competitive inhibition with ATP/GTP incorporation .
- Primer extension assays : Electrophoresis to show single T-705RTP incorporation into nascent RNA strands, causing chain termination .
- Cell culture studies : Assess EC₅₀ values in Vero E6 or MDCK cells while controlling for cytotoxicity (e.g., CC₅₀ ≥2 mg/mL) .
Q. How does T-705's antiviral spectrum compare to ribavirin, and what experimental parameters distinguish their mechanisms?
While both inhibit RdRp, T-705 competes directly with GTP/ATP without depleting cellular GTP pools, unlike ribavirin, which inhibits IMP dehydrogenase. Key comparative methodologies include:
- Nucleotide pool analysis : Quantify GTP levels via HPLC in treated vs. untreated cells .
- Mutagenesis assays : Next-generation sequencing to compare mutation rates (T-705 induces 2× more transitions than ribavirin) .
- Viral yield reduction : Measure infectious titers post-treatment in phlebovirus or influenza models .
Advanced Research Questions
Q. How can researchers resolve contradictions in T-705's ambiguous base-pairing behavior during RNA synthesis?
Structural and kinetic studies are critical:
- X-ray crystallography : Resolve T-705RTP binding in RdRp active sites (e.g., influenza or norovirus polymerases) .
- Single-molecule sequencing : Track misincorporation events in real-time using nanopore-based RNA synthesis assays .
- Competition assays : Compare inhibition potency in primer elongation vs. initiation steps with varied nucleotide concentrations .
Q. What experimental designs optimize combination therapy (e.g., T-705 + ribavirin) for post-exposure treatment of RVFV?
Key parameters include dosing timing, molar ratios, and endpoint selection:
- Dose-response studies : Administer T-705 (50–100 mg/kg/day) and ribavirin subcutaneously in hamster models, starting 24–48 hours post-infection .
- Viral load monitoring : Use qRT-PCR for serum/liver viral RNA and plaque assays for infectious titers .
- Survival endpoints : Compare late-onset encephalitis rates in monotherapy vs. combination cohorts .
Q. How can lethal mutagenesis be quantified for T-705 in HCV or influenza models, and what thresholds define viral extinction?
Methodological steps include:
- Mutation frequency analysis : Deep sequencing of viral genomes after 5–10 passages under T-705 pressure .
- Error catastrophe threshold : Calculate mutation rates using the Shannon entropy metric in pre-extinction populations .
- In vivo validation : Subcutaneous T-705 administration in guinea pigs (83–100% survival at 7-day regimens) with tissue viral load correlation .
Data Analysis & Interpretation
Q. What statistical frameworks are appropriate for analyzing T-705's efficacy in reducing viral titers across heterogeneous tissue samples?
Use non-parametric tests for non-Gaussian distributions:
Q. How do researchers address discrepancies in T-705's efficacy across different animal models (e.g., hamsters vs. non-human primates)?
Standardize protocols for:
- Inoculum dose : Use 30 PFU RVFV in hamsters vs. pathogenic strains in primates .
- Pharmacokinetic profiling : Measure tissue-specific T-705RTP levels via LC-MS/MS to correlate with antiviral activity .
- Endpoint harmonization : Align viral load (log₁₀ CCID₅₀/g) and ALT levels for cross-model validation .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
